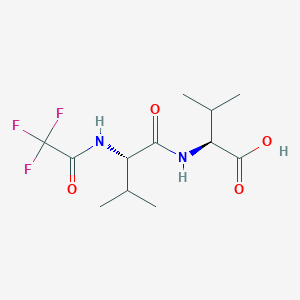
N-(7-Propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a tetrahydronaphthalene ring system substituted with a propyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea typically involves the reaction of 7-propyl-1,2,3,4-tetrahydronaphthalen-1-amine with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(7-Propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the urea moiety to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(7-Propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea involves its interaction with sigma-2 receptors. These receptors are overexpressed in various tumor cells, and the compound’s binding to these receptors can induce apoptosis through the generation of mitochondrial superoxide radicals and activation of caspases . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
PB28: 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine.
PB183: 1-Cyclohexyl-4-[3-(5-methoxynaphthalen-1-yl)propyl]piperazine.
PB221: 4-Cyclohexyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl-propyl)]piperidine.
F281: 1-Cyclohexyl-4-[3-(9H-carbazol-9-yl)propyl]piperazine.
Uniqueness
N-(7-Propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea is unique due to its specific structural features, such as the propyl group on the tetrahydronaphthalene ring and the urea moiety. These structural elements contribute to its distinct binding affinity and selectivity for sigma-2 receptors, making it a valuable compound in cancer research and potential therapeutic applications.
Properties
CAS No. |
63125-50-8 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(7-propyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C14H20N2O/c1-2-4-10-7-8-11-5-3-6-13(12(11)9-10)16-14(15)17/h7-9,13H,2-6H2,1H3,(H3,15,16,17) |
InChI Key |
URQBFSGHKGEGCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(CCCC2NC(=O)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)



![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)






![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)

![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol](/img/structure/B14506305.png)
